N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate
CAS No.: 1338443-27-8
Cat. No.: VC0005841
Molecular Formula: C28H24F3N3O6S
Molecular Weight: 587.5668696
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338443-27-8 |
|---|---|
| Molecular Formula | C28H24F3N3O6S |
| Molecular Weight | 587.5668696 |
| IUPAC Name | 4-methylbenzenesulfonic acid;N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C21H16F3N3O3.C7H8O3S/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-12H,1H3,(H,25,29)(H,27,28);2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | PMAMDXBXQJIVJC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate is a complex organic compound with the chemical formula C28H24F3N3O6S. This compound is a derivative of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide, which has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents .
Synthesis and Preparation
The synthesis of N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate likely involves multi-step organic reactions similar to those used for its parent compound. These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activity and Potential Applications
While specific data on N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate is limited, its parent compound shows promise in medicinal chemistry due to its structural features. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for further pharmacological studies, particularly in targeted cancer therapy.
| Compound | Unique Features | Potential Applications |
|---|---|---|
| N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide | Trifluoromethyl group, amide functionalities | Anticancer, anti-inflammatory |
| N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate | Additional tosylate group | Enhanced solubility or stability |
Research Findings and Future Directions
Research on N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate is in its early stages, with most available information focused on its parent compound. Future studies should investigate its interaction with biological targets, such as kinases or enzymes, to understand its mechanism of action and potential therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume